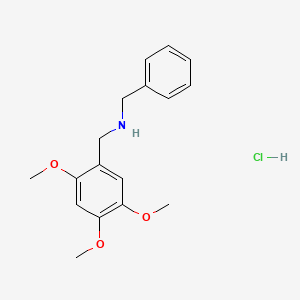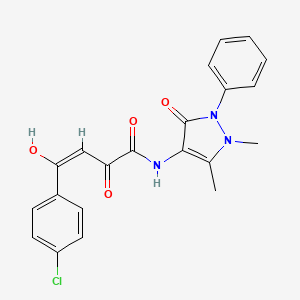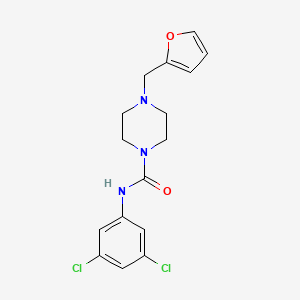![molecular formula C18H28N2O2 B5309773 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide](/img/structure/B5309773.png)
2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide, also known as DPP, is a synthetic compound that belongs to the class of amides. DPP is an important compound in the field of scientific research due to its unique chemical structure and properties.
Wirkmechanismus
2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide works by inhibiting FAAH, which leads to an increase in the levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, which can have a variety of effects. For example, endocannabinoids can reduce pain and inflammation, regulate appetite, and modulate mood.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide has been shown to reduce pain and inflammation, regulate appetite, and improve mood. 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide has also been shown to have potential therapeutic effects in a variety of conditions, including chronic pain, anxiety, and depression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the endocannabinoid system. 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide is also relatively stable and easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to using 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide in lab experiments. 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide is not very soluble in water, which can make it difficult to administer in some experiments. 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide also has a relatively short half-life in the body, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide. One potential direction is to investigate the therapeutic potential of 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide in a variety of conditions, including chronic pain, anxiety, and depression. Another potential direction is to develop new compounds that are more potent and selective inhibitors of FAAH than 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide. Finally, future research could investigate the potential of 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide and other FAAH inhibitors as a treatment for addiction and substance abuse disorders.
Conclusion:
In conclusion, 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide, or 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide, is an important compound in the field of scientific research. 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide is a potent inhibitor of FAAH, which leads to an increase in the levels of endocannabinoids in the body. 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide has a variety of potential therapeutic effects, including reducing pain and inflammation, regulating appetite, and improving mood. While there are some limitations to using 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide in lab experiments, it remains a useful tool for studying the endocannabinoid system. Future research on 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide and other FAAH inhibitors could lead to new treatments for a variety of conditions, including chronic pain, anxiety, and addiction.
Synthesemethoden
2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide can be synthesized by reacting 2,4-dimethylphenol with propionyl chloride to form 2,4-dimethylphenyl propionate. The resulting compound is then reacted with 1-pyrrolidinepropanol to form 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide. The overall synthesis process is shown below:
Wissenschaftliche Forschungsanwendungen
2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide has been widely used in scientific research due to its unique properties. 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are natural compounds that bind to cannabinoid receptors in the body and play a role in many physiological processes, including pain, inflammation, and appetite regulation. By inhibiting FAAH, 2-(2,4-dimethylphenoxy)-N-[3-(1-pyrrolidinyl)propyl]propanamide increases the levels of endocannabinoids in the body, which can have a variety of effects.
Eigenschaften
IUPAC Name |
2-(2,4-dimethylphenoxy)-N-(3-pyrrolidin-1-ylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-7-8-17(15(2)13-14)22-16(3)18(21)19-9-6-12-20-10-4-5-11-20/h7-8,13,16H,4-6,9-12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFUNSNHQHKTSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(C)C(=O)NCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-acetyl-N~1~-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-D-alaninamide](/img/structure/B5309695.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-2,4'-bipyridine-5-carboxamide](/img/structure/B5309698.png)
![3-allyl-5-{3-[3-(2-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5309702.png)
![5-(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)-5-oxo-1-phenylpentan-1-one](/img/structure/B5309718.png)


![N'-[(2,5-dimethylphenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5309746.png)

![4-[4-(benzyloxy)-3-methoxyphenyl]-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5309759.png)
![N-{2-[1-(2-methylbenzyl)piperidin-3-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5309774.png)
![N-(3-{3-[4-(methylthio)phenyl]acryloyl}phenyl)-2-phenoxyacetamide](/img/structure/B5309781.png)
![4-[(2-methoxy-5-pyrimidinyl)methyl]-N-(4-pyridinylmethyl)-2-piperazinecarboxamide](/img/structure/B5309784.png)
![2-cyano-N-cyclopropyl-3-[1-(3-methylbenzyl)-1H-indol-3-yl]acrylamide](/img/structure/B5309797.png)
![2-butyl-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309808.png)